molecular formula C16H22N4O2 B153317 tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate CAS No. 288251-85-4

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Cat. No. B153317
M. Wt: 302.37 g/mol
InChI Key: MATLRBKMCBPXPB-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a chemical intermediate that can be used in the synthesis of various biologically active compounds. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties are frequently mentioned as intermediates in pharmaceutical synthesis and structural analysis .

Synthesis Analysis

The synthesis of related tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with a yield of 52% . These examples suggest that the synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate would likely follow a similar multi-step synthetic route with variations in reagents and conditions to introduce the amino and cyano functional groups.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been studied using various analytical techniques. X-ray diffraction studies have revealed that the piperazine ring typically adopts a chair conformation, and the dihedral angles between the rings in the molecules can vary, indicating flexibility in the molecular structure . Density functional theory (DFT) calculations are often used to predict and compare the optimal molecular structures with experimental data .

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate core is a versatile moiety that can undergo various chemical reactions. It can participate in condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The presence of functional groups such as amino, nitro, and cyano can further react to form more complex structures, which are essential for the development of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The presence of tert-butyl groups contributes to the steric bulk, affecting the compound's reactivity and physical state. Spectroscopic methods such as MS, 1H NMR, and IR are commonly used to characterize these compounds . The crystal packing is often stabilized by hydrogen bonds and π-π stacking interactions, which can be crucial for the solid-state properties of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate serves as an important intermediate for the synthesis of biologically active compounds, particularly in the field of benzimidazole compounds (Liu Ya-hu, 2010).
  • The compound has been synthesized and characterized through various techniques like LCMS, NMR, and X-ray diffraction, confirming its structural integrity and potential for further chemical modifications (C. Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Some derivatives of this compound have been evaluated for their antibacterial and anthelmintic activities, showing moderate effectiveness in these applications (C. Sanjeevarayappa et al., 2015).
  • The compound has also been investigated for anticorrosive properties, particularly in protecting carbon steel in corrosive environments. It demonstrated significant inhibition efficiency, indicating its potential use in industrial applications (B. Praveen et al., 2021).

Structural Analysis

  • Structural analysis using techniques like X-ray diffraction has provided insights into the molecular conformation and crystal packing of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, further aiding in understanding its chemical behavior and potential applications (Ashwini Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(18)10-12(14)11-17/h4-5,10H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATLRBKMCBPXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623618
Record name tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

CAS RN

288251-85-4
Record name tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(2-Cyano-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (587 mg, 1.77 mmol) was dissolved in methanol (50 mL) and to this solution was added ammonium chloride (945 mg, 17.66 mmol) and zinc (1155 mg, 17.66 mmol). The mixture was magnetically stirred for 3 hr and the mixture was filtered through a pad of celite. The solids were rinsed with methanol and the combined filtrate was concentrated to a yellow solid. This crude intermediate was dissolved in ethyl acetate (400 mL) and the resulting solution was washed with water (400 mL) and brine (200 mL). The organic layer was collected, dried over sodium sulfate, and concentrated to give 4-(4-amino-2-cyano-phenyl)-piperazine-1-carboxylic acid tert-butyl ester that was used in the next step without further purification.
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587 mg
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50 mL
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945 mg
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1155 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Ammonium chloride (7.0 g) and iron powder (36.6 g) were added to a mixed solvent of water (180 ml) and ethanol (540 ml), and the mixture was heated to 65° C. Then, 5-nitro-2-(4-tert-butoxycarbonylpiperazin-1-yl)benzonitrile (62.1 g) was added in parts over 40 min and the mixture was stirred at a refluxing temperature for 1 h. The reaction mixture was ice-cooled and filtrated. The solvent was evaporated under reduced pressure. To the residue was added aqueous sodium hydroxide solution, and the mixture was extracted with toluene. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane to give the title compound (50.7 g), melting point: 145° C.
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7 g
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180 mL
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36.6 g
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540 mL
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